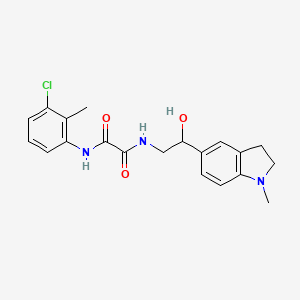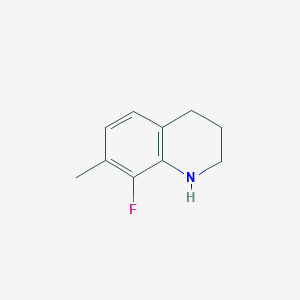
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 1701931-03-4 . It has a molecular weight of 165.21 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .Molecular Structure Analysis
The InChI code for 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is 1S/C10H12FN/c1-7-4-5-8-3-2-6-12-10 (8)9 (7)11/h4-5,12H,2-3,6H2,1H3 .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature .Scientific Research Applications
Pharmaceuticals: Antibacterial Agents
The incorporation of fluorine atoms into quinoline derivatives is known to enhance their biological activity. Fluorinated quinolines, like 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline, have been studied for their antibacterial properties. These compounds can serve as potent inhibitors of various enzymes, thereby exhibiting significant antibacterial activity .
Antineoplastic Drugs
Some fluorinated quinolines have been utilized in the development of antineoplastic drugs. These drugs are used in cancer treatment due to their ability to inhibit cell growth and proliferation. The unique structure of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline could be leveraged to design novel antineoplastic agents .
Agricultural Chemicals
The application of fluorinated quinolines extends to agriculture, where they can be used as components in pesticides or herbicides. Their enhanced reactivity and stability make them suitable candidates for protecting crops from pests and diseases .
Material Science: Liquid Crystals
Fluorinated quinolines are also used in the production of liquid crystals. The specific electronic and structural properties of compounds like 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline make them ideal for creating responsive and durable liquid crystal displays .
Dyes and Pigments
Quinoline derivatives are integral in the synthesis of cyanine dyes, which are widely used in photographic and printing industries. The fluorinated variants, due to their unique light absorption and stability characteristics, can lead to the development of new dyes with improved performance .
Enzyme Inhibition
As enzyme inhibitors, fluorinated quinolines can be used to study enzyme mechanisms or to develop drugs that target specific enzymes. The structural diversity of these compounds allows for the fine-tuning of their inhibitory properties, which is crucial for research in biochemistry and pharmacology .
Safety and Hazards
Future Directions
The future directions for the study of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline and similar compounds involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The growing interest in fluorinated derivatives of quinolines stimulates research studies in this area .
properties
IUPAC Name |
8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEDWBFJRQWGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

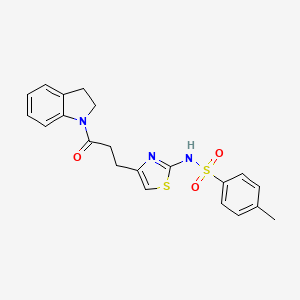
![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)
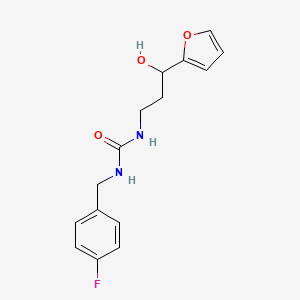
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)
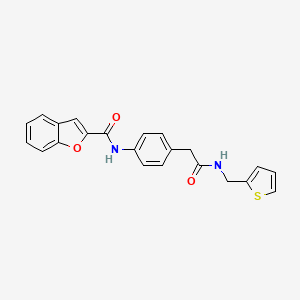
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)
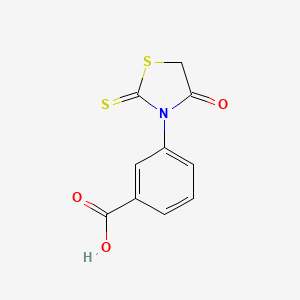
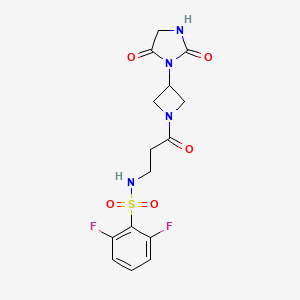
![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)
